3-Methyl-3-pyrazolin-5-one

Description

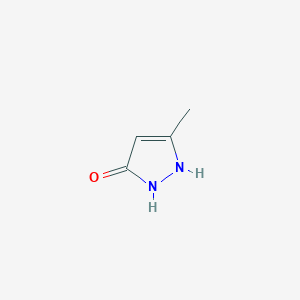

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

5-methyl-1,2-dihydropyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O/c1-3-2-4(7)6-5-3/h2H,1H3,(H2,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGVHNCAJPFIFCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80902472 | |

| Record name | NoName_1716 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80902472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4344-87-0, 108-26-9 | |

| Record name | 4344-87-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=265335 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Methyl-3-pyrazolin-5-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-METHYL-2-PYRAZOLIN-5-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P378M0497D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 3 Methyl 3 Pyrazolin 5 One and Its Derivatives

Classical Synthetic Routes

The foundational methods for synthesizing 3-methyl-3-pyrazolin-5-one have traditionally relied on condensation and cyclization reactions, which are robust and well-established in organic chemistry.

Condensation Reactions of Ethyl Acetoacetate (B1235776) with Hydrazine (B178648) Derivatives

The most common and historically significant method for synthesizing the pyrazolone (B3327878) core is the condensation reaction between ethyl acetoacetate and hydrazine derivatives. innovareacademics.in This reaction is a cornerstone of heterocyclic chemistry, providing a straightforward entry to this important class of compounds.

The reaction typically involves the initial formation of a hydrazone by the reaction of the hydrazine with the keto group of ethyl acetoacetate. This is followed by an intramolecular cyclization, where the amino group of the hydrazine attacks the ester carbonyl, leading to the formation of the five-membered pyrazolone ring with the elimination of ethanol (B145695).

Solvent-Dependent and Solvent-Free Conditions

The choice of solvent, or lack thereof, can significantly influence the efficiency and environmental impact of the synthesis of this compound.

Solvent-Dependent Synthesis:

Traditionally, this condensation reaction is carried out in a solvent. Ethanol is a commonly used solvent, often with the addition of a catalytic amount of acid, such as glacial acetic acid. innovareacademics.injmchemsci.com For instance, 3-methyl-5-pyrazolone can be prepared by reacting ethyl acetoacetate with hydrazine hydrate (B1144303) in absolute ethanol at a controlled temperature of 60°C. jmchemsci.com Other solvents like methanol, dioxane, and dimethylformamide have also been employed for this transformation. innovareacademics.in The use of a solvent facilitates the mixing of reactants and can help control the reaction temperature. However, these methods often require longer reaction times and subsequent purification steps to remove the solvent.

Solvent-Free Synthesis:

In a move towards greener chemistry, solvent-free conditions have been developed. One of the most efficient routes involves the direct condensation of ethyl acetoacetate with methyl hydrazine under solvent-free conditions, with temperatures ranging from 0–78°C for 1–16 hours, achieving high yields of 66–100%. vulcanchem.com This approach minimizes environmental impact by eliminating the need for organic solvents and reducing waste. vulcanchem.com Another green method involves mixing ethyl acetoacetate, hydrazine hydrate, aldehydes or ketones, and malononitrile (B47326) without any solvent to produce pyrano[2,3-c]pyrazoles. mdpi.comnih.gov

Table 1: Comparison of Solvent-Dependent and Solvent-Free Synthesis

| Feature | Solvent-Dependent Synthesis | Solvent-Free Synthesis |

|---|---|---|

| Typical Solvents | Ethanol, Methanol, Dioxane, Glacial Acetic Acid innovareacademics.injmchemsci.com | None vulcanchem.commdpi.com |

| Reaction Time | Often longer vulcanchem.com | Generally shorter rsc.org |

| Yield | Can be high, but may require optimization | Often high, 66-100% reported vulcanchem.com |

| Environmental Impact | Higher due to solvent use and waste generation vulcanchem.com | Lower, aligns with green chemistry principles vulcanchem.comnih.gov |

| Purification | Requires removal of solvent vulcanchem.com | Simpler work-up scielo.org.mx |

Role of Catalysts in Condensation Reactions

Catalysts play a pivotal role in accelerating the condensation reaction and improving yields. Both acidic and basic catalysts have been effectively used.

Acid Catalysis: Glacial acetic acid is frequently used to catalyze the condensation of ethyl acetoacetate with hydrazine derivatives. biomedpharmajournal.org

Base Catalysis: Bases like piperidine (B6355638) can be used to promote the reaction. rjpbcs.com

Lewis Acid Catalysis: Cerium(IV) sulfate (B86663) tetrahydrate (Ce(SO₄)₂·4H₂O) has been reported as a reusable and environmentally friendly Lewis acid catalyst for the synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) in a water-ethanol mixture. arabjchem.orgijpsr.com This catalyst demonstrates high activity, leading to high yields in short reaction times. arabjchem.org

Nanoparticle Catalysis: Strontium ferrite (B1171679) (SrFe₁₂O₁₉) magnetic nanoparticles have been utilized as a catalyst for the one-pot, multicomponent synthesis of coumarin-functionalized pyrazole (B372694) derivatives under solvent-free conditions, offering simplicity and high yields. rsc.org

Cyclization Reactions for Pyrazolone Ring Formation

The formation of the pyrazolone ring is a key cyclization step. After the initial condensation of the hydrazine with the β-ketoester, an intramolecular cyclization occurs. This process is often driven by heating the reaction mixture. For instance, α-acylated esters can undergo cyclocondensation with hydrazine, followed by trapping with a diene under oxidative conditions to yield pyrazolin-5-one derivatives. capes.gov.br

In some synthetic strategies, the cyclization is part of a domino reaction sequence. For example, the reaction can involve the initial formation of a pyrazolone, which then undergoes a Knoevenagel condensation with an aldehyde, followed by a Michael addition to yield more complex pyrazole derivatives. academie-sciences.fr

Advanced and Green Chemistry Approaches in Synthesis

In recent years, there has been a significant shift towards developing more efficient, environmentally benign, and faster methods for the synthesis of pyrazolone derivatives. These advanced approaches often fall under the umbrella of green chemistry.

Microwave-Assisted Synthesis (MWI) for Enhanced Efficiency

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. wiley.com This technique has been successfully applied to the synthesis of this compound and its derivatives, offering several advantages over conventional heating methods.

Microwave irradiation can dramatically reduce reaction times, often from hours to just a few minutes, while also improving product yields. medicaljournalshouse.comresearchgate.net For example, the synthesis of 3-methyl-1-[(2-oxo-2H-chromen-3-yl) carbonyl]-4-{[4-(substituted thiazol-2-yl)iminoethyl)-phenyl]hydrazono}]-2-pyrazolin-5-one derivatives was achieved in good yield in just 3-4 minutes using a microwave oven, a significant improvement over the 8 hours required with conventional refluxing. wiley.com

Solvent-free microwave-assisted synthesis represents a particularly green approach. The reaction of ethylacetoacetate with phenyl hydrazine under microwave irradiation (20% power input) for 4 minutes without any solvent resulted in an 82% yield of the corresponding pyrazol-3-one. scielo.br This combination of microwave heating and solvent-free conditions leads to a highly efficient and environmentally friendly process with a simple work-up. scielo.org.mxscielo.br

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Pyrazolone Derivatives

| Method | Reaction Time | Yield | Reference |

|---|---|---|---|

| Conventional Heating | 10-14 hours | 36.9-48.6% | medicaljournalshouse.com |

| Microwave Irradiation | 4-7 minutes | 54-81% | medicaljournalshouse.com |

| Conventional Reflux | 8 hours | Good | wiley.com |

| Microwave Irradiation | 3-4 minutes | Good | wiley.com |

| Solvent-Free Microwave | 4 minutes | 82% | scielo.br |

One-Pot Multi-component Reactions (MCRs)

One-pot multi-component reactions (MCRs) represent an efficient and atom-economical approach for the synthesis of complex molecules from simple starting materials in a single synthetic operation. Several MCRs have been developed for the synthesis of this compound derivatives, particularly for constructing fused heterocyclic systems like pyrano[2,3-c]pyrazoles.

A prominent example is the four-component reaction involving an aldehyde, ethyl acetoacetate, malononitrile, and hydrazine hydrate. derpharmachemica.comsemanticscholar.org This reaction, often conducted in an aqueous medium, leads to the formation of dihydropyrano[2,3-c]pyrazoles. derpharmachemica.com The mechanism typically begins with the in-situ formation of 3-methyl-1H-pyrazol-5(4H)-one from the condensation of ethyl acetoacetate and hydrazine hydrate. derpharmachemica.comacademie-sciences.fr Concurrently, a Knoevenagel condensation occurs between the aldehyde and malononitrile to produce an arylidene-malononitrile intermediate. derpharmachemica.comacademie-sciences.fr A subsequent Michael addition of the pyrazolone to this intermediate, followed by intramolecular cyclization and tautomerization, yields the final pyrano[2,3-c]pyrazole product. academie-sciences.fr

Various catalysts have been employed to facilitate this transformation, including ionic liquids like C8[DABCO]Br and simple, environmentally benign catalysts such as sodium benzoate. derpharmachemica.comsemanticscholar.org The use of such catalysts can lead to high yields, short reaction times, and straightforward work-up procedures. derpharmachemica.com For instance, the C8[DABCO]Br-catalyzed reaction in water at reflux provides excellent yields for a range of aromatic aldehydes, including those with both electron-donating and electron-withdrawing substituents. derpharmachemica.com

Another MCR involves the reaction of phenacyl bromide, selenosemicarbazide, ethyl acetoacetate, and an aryl aldehyde in acetic acid with sodium acetate (B1210297) as a base. This four-component, one-pot synthesis yields 4-arylidene-1-(4-phenylselenazol-2-yl)-3-methyl-1H-pyrazol-5(4H)-ones in good yields under neat reaction conditions. bohrium.com

The following table summarizes representative examples of MCRs for the synthesis of this compound derivatives.

| Aldehyde | Reactants | Catalyst/Solvent | Product | Yield (%) | Ref |

| 4-Hydroxybenzaldehyde | Hydrazine hydrate, Ethyl acetoacetate, Malononitrile | Sodium Benzoate / Water | 6-Amino-4-(4-hydroxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | 45% (at 25°C) | semanticscholar.org |

| 3-Nitrobenzaldehyde | Hydrazine hydrate, Ethyl acetoacetate, Malononitrile | C8[DABCO]Br / Water | 6-Amino-3-methyl-4-(3-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | High | derpharmachemica.com |

| 4-Chlorobenzaldehyde | Hydrazine hydrate, Ethyl acetoacetate, Malononitrile | C8[DABCO]Br / Water | 6-Amino-4-(4-chlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | High | derpharmachemica.com |

| Benzaldehyde | Phenacyl bromide, Selenosemicarbazide, Ethyl acetoacetate | Sodium Acetate / Acetic Acid | 4-Benzylidene-3-methyl-1-(4-phenylselenazol-2-yl)-1H-pyrazol-5(4H)-one | Good | bohrium.com |

Catalyst-Free Methodologies

The development of catalyst-free synthetic methods is a significant goal in green chemistry, as it reduces costs and environmental impact by eliminating the need for, and subsequent removal of, a catalyst. Several catalyst-free reactions for the synthesis of this compound derivatives have been reported.

For example, densely functionalized 5-arylfuro[2,3-d]pyrimidin-4-ols can be prepared via the [3+2] cyclization of 2-amino/2-methyl-pyrimidine-4,6-diol and various nitroolefins in water at 90°C without a catalyst. rsc.org Similarly, the Michael addition of 3-methyl-2-pyrazolin-5-one (B87142) to β-nitrostyrenes has been achieved "on water," providing a green protocol for the synthesis of 4-(1-aryl-2-nitroethyl) derivatives. researchgate.net

A notable catalyst-free, one-pot, three-component reaction involves aldehydes, 9-ethyl-9H-carbazol-3-amine, and cyclopentane-1,3-dione or tetronic acid in refluxing ethanol to produce pyrido[2,3-c]carbazole derivatives. rsc.org Another example is the one-pot synthesis of 4-(2-substituted-3-iminoisoindolin-1-ylidene)-1-substituted-3-methyl-1H-pyrazol-5(4H)-ones by refluxing the components in ethanol. rsc.org

Furthermore, a simple and green protocol for a one-pot, four-component domino reaction has been established for synthesizing 1H-furo[2,3-c]pyrazole-4-amines. This reaction uses hydrazines, ethyl acetoacetate, aromatic amines, and phenylglyoxal (B86788) monohydrate in water, proceeding through an in-situ generated pyrazolone intermediate without the need for a catalyst. researchgate.net

The following table provides examples of catalyst-free synthetic methodologies.

| Reaction Type | Reactants | Conditions | Product | Ref |

| [3+2] Cyclization | 2-Amino/2-methyl-pyrimidine-4,6-diol, Nitroolefins | Water, 90°C | 5-Arylfuro[2,3-d]pyrimidin-4-ols | rsc.org |

| Michael Addition | 3-Methyl-2-pyrazolin-5-one, β-Nitrostyrenes | On Water | 4-(1-Aryl-2-nitroethyl)-3-methyl-2-pyrazolin-5-one | researchgate.net |

| Three-component reaction | Aldehydes, 9-Ethyl-9H-carbazol-3-amine, Cyclopentane-1,3-dione | Ethanol, Reflux | Pyrido[2,3-c]carbazole derivatives | rsc.org |

| Four-component domino reaction | Hydrazines, Ethyl acetoacetate, Aromatic amines, Phenylglyoxal monohydrate | Water | 1H-Furo[2,3-c]pyrazole-4-amines | researchgate.net |

Regioselective Synthesis of this compound Derivatives

The tautomeric nature of the this compound ring system presents a significant challenge in achieving regioselectivity during substitution reactions, such as acylation and alkylation. The molecule can exist in different tautomeric forms, leading to potential reactions at the C-4 position, the N-1 or N-2 nitrogens, or the exocyclic oxygen.

Selective C-Acylation Strategies

Selective acylation at the C-4 position of the pyrazolone ring is crucial for synthesizing compounds with applications as extractants in separation science. rsc.org Direct acylation of 3-methyl-1-phenyl-2-pyrazolin-5-one with acyl chlorides can be controlled to favor C-acylation over O-acylation by using calcium hydroxide (B78521) as a base in anhydrous dioxane. rsc.orgrsc.org

The key to this selectivity lies in the formation of a stable calcium complex with the enol form of the pyrazolone. rsc.org This complex formation serves two purposes: it activates the C-4 position for electrophilic attack and protects the hydroxyl group, thereby preventing O-acylation. rsc.org It is essential to form the complex completely before adding the acyl chloride; otherwise, the O-acylated product may become the major or sole product. rsc.org The calcium hydroxide also serves to trap the hydrogen chloride generated during the reaction, maintaining the basic medium required to prevent the decomposition of the calcium complex. rsc.org This method has been successfully applied to synthesize various 4-aroyl-3-methyl-1-phenyl-1H-pyrazol-5-ones. rsc.org

The table below lists examples of selective C-acylation reactions.

| Acylating Agent | Base/Solvent | Reaction Conditions | Product | Ref |

| 4-Methylbenzoyl chloride | Ca(OH)₂ / Dioxane | Reflux | 4-(4-Methylbenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5-one | rsc.org |

| 4-Fluorobenzoyl chloride | Ca(OH)₂ / Dioxane | Reflux | 4-(4-Fluorobenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5-one | rsc.org |

| 4-Phenylbenzoyl chloride | Ca(OH)₂ / Dioxane | Reflux | 4-(4-Phenylbenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5-one | rsc.org |

| 4-(Trifluoromethyl)benzoyl chloride | Ca(OH)₂ / Dioxane | Reflux | 4-(4-Trifluoromethylbenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5-one | rsc.org |

N-Alkylation and O-Alkylation Regioselectivity

The alkylation of ambident pyrazolone nucleophiles can result in N-alkylation, O-alkylation, or C-alkylation, with the regioselectivity being highly dependent on the substrate, the alkylating agent, and the reaction conditions. clockss.org

"Conventional" alkylating agents, such as dimethyl sulfate or alkyl halides, often yield mixtures of N- and O-alkylated products, with N-substitution frequently being the favored pathway. clockss.org In contrast, the Mitsunobu reaction (using triphenylphosphine (B44618), diethyl azodicarboxylate (DEAD), and an alcohol) provides a mild and effective method for achieving selective O-alkylation, yielding products that are often difficult to obtain through conventional methods. clockss.org For instance, the reaction of 4-acyl-3-methyl-1-phenyl-2-pyrazolin-5-ones with various alcohols under Mitsunobu conditions leads predominantly to O-alkyl derivatives. clockss.org

The alkylation of asymmetrically substituted 1H-pyrazoles generally leads to a mixture of regioisomeric N-substituted products. mdpi.com For example, alkylating methyl 5-(N-Boc-piperidin-4-yl)-1H-pyrazole-4-carboxylate with methyl iodide in the presence of KOH in DMF resulted in an inseparable 1:5 mixture of the N1-methyl and N2-methyl regioisomers. mdpi.com However, using ethyl iodide under similar conditions afforded a single N-ethylated product in good yield, demonstrating the subtle influence of the alkylating agent. mdpi.com Systematic studies on 3-substituted pyrazoles have shown that regioselective N1-alkylation can be achieved using a K₂CO₃-DMSO system. acs.org

Synthesis of Fused Pyrazole Ring Systems from this compound

This compound is a versatile starting material for the synthesis of a wide array of fused heterocyclic systems. jmchemsci.comresearchgate.net These fused systems are of significant interest due to their diverse biological activities. jmchemsci.comresearchgate.net

A common strategy involves a two-step process where 3-methyl-5-pyrazolone is first condensed with various aromatic aldehydes to form 4-benzylidene derivatives. jmchemsci.comresearchgate.net These intermediates are then treated with hydrazine or phenylhydrazine (B124118) to cyclize and form fused pyrazole ring systems. jmchemsci.comresearchgate.net For example, this approach has been used to synthesize novel pyrazolo[3,4-c]pyrazole (B14755706) derivatives. jmchemsci.com

Another important class of fused systems are the pyrano[2,3-c]pyrazoles, which, as previously discussed, are often synthesized via one-pot multi-component reactions. derpharmachemica.com For instance, the reaction of 3-methyl-1-phenyl-2-pyrazolin-5-one with o-halo-arenecarbonyl chlorides in the presence of calcium hydroxide can yield various tri-, tetra-, or pentacyclic fused systems, such as pyrimidino[4',5':5,6]pyrano[2,3-c]pyrazol-4(1H)-one and thieno[3',2':5,6]pyrano[2,3-c]pyrazol-4(1H)-one. nih.gov In some cases, the reaction proceeds via an uncyclized 4-aroylpyrazol-5-ol intermediate, which is then cyclized in a separate step. nih.gov

Furthermore, 5-aminopyrazole derivatives, which can be derived from pyrazolones, are key precursors for pyrazolo[3,4-b]pyridines. For example, the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-amine with α,β-unsaturated ketones in an ionic liquid yields 3-methyl-1,4,6-triaryl-1H-pyrazolo[3,4-b]pyridines. beilstein-journals.org

The table below highlights some of the fused ring systems synthesized from this compound or its derivatives.

| Starting Material | Reagents | Fused Ring System | Ref |

| 3-Methyl-5-pyrazolone | Aromatic aldehydes, then Hydrazine/Phenylhydrazine | Fused Pyrazolo[3,4-c]pyrazoles | jmchemsci.comresearchgate.net |

| 3-Methyl-1-phenyl-2-pyrazolin-5-one | o-Halo-arenecarbonyl chlorides, Ca(OH)₂ | Pyrano[2,3-c]pyrazole-based fused systems | nih.gov |

| 3-Methyl-1-phenyl-1H-pyrazol-5-amine | α,β-Unsaturated ketones | Pyrazolo[3,4-b]pyridines | beilstein-journals.org |

| 5-Aminopyrazole, Arylaldehyde, 2H-Thiopyran-3,5(4H,6H)-dione | Acetic acid, Ammonium acetate | Pyrazolo[3,4-b]thiopyrano[4,3-e]pyridines | beilstein-journals.org |

Advanced Spectroscopic and Structural Characterization

Spectroscopic Techniques for Elucidating Molecular Structure

Spectroscopic methods are fundamental in determining the structure of chemical compounds. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful tools for characterizing the molecular framework of 3-Methyl-3-pyrazolin-5-one.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms. For this compound, ¹H and ¹³C NMR, along with two-dimensional (2D) NMR techniques, have been utilized for its structural elucidation. The compound can exist in different tautomeric forms, which influences the observed chemical shifts.

Proton (¹H) NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. In the ¹H NMR spectrum of a derivative, 3-methyl-1-phenyl-2-pyrazolin-5-one, a singlet corresponding to the methyl group (CH₃) is observed at approximately 2.35 ppm. researchgate.net The proton on the pyrazole (B372694) ring (H-4) appears as a singlet at around 6.25 ppm. researchgate.netmdpi.com

For 3-methyl-5-pyrazolone, the ¹H NMR spectrum in DMSO-d₆ shows a signal for the methyl protons (CH₃) at 2.06 ppm and a signal for the methylene (B1212753) proton (CH) at 5.20 ppm. The two NH protons give a broad singlet at 10.30 ppm.

| Proton | Chemical Shift (ppm) in DMSO-d₆ |

|---|---|

| CH₃ | 2.06 |

| CH | 5.20 |

| NH | 10.30 |

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. For a derivative, 3-methyl-1-phenyl-1H-pyrazol-5-yl 2-bromo-3-furan-carboxylate, the methyl carbon (CH₃) resonates at approximately 14.5 ppm. mdpi.com The carbon atom at position 4 of the pyrazole ring (C-4) shows a signal at 95.8 ppm, while the carbon at position 3 (C-3) is observed at 149.1 ppm and the carbon at position 5 (C-5) at 143.8 ppm. mdpi.com The carbonyl carbon (C=O) signal appears at 156.9 ppm. mdpi.com

| Carbon | Chemical Shift (ppm) in CDCl₃ |

|---|---|

| CH₃ | 14.5 |

| C-4 | 95.8 |

| C-3 | 149.1 |

| C-5 | 143.8 |

| C=O | 156.9 |

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Fourier-transform infrared (FT-IR) spectroscopic studies have been conducted on 3-Methyl-5-Pyrazolone (MP). nih.govresearchgate.net The FT-IR spectrum of the compound in its powder form shows characteristic absorption bands that correspond to the various functional groups within the molecule. For instance, the IR spectrum of a derivative, 3-methyl-1-phenyl-1H-pyrazol-5-yl 2-bromo-3-furan-carboxylate, displays a strong absorption band for the ester carbonyl group (C=O) at 1752 cm⁻¹. mdpi.com In another study on 3-methyl-5-pyrazolone derivatives, the N-H and C=O stretching vibrations were observed at approximately 3350 cm⁻¹ and 1740 cm⁻¹, respectively. jmchemsci.com

| Functional Group | Vibrational Frequency (cm⁻¹) |

|---|---|

| N-H stretch | ~3350 |

| C=O stretch | ~1740-1752 |

Infrared (IR) Spectroscopy and Vibrational Analysis

Computational FT-IR Spectroscopy and Vibrational Frequency Assignments

Computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the vibrational characteristics of this compound. By using methodologies such as the B3LYP hybrid functional combined with the 6-311G(d,p) basis set, researchers have been able to calculate the theoretical vibrational frequencies of the molecule. nih.govresearchgate.net These computational results show a strong correlation with experimental data obtained from Fourier-Transform Infrared (FT-IR) spectroscopy, allowing for precise vibrational mode assignments. jocpr.com

The theoretical calculations provide a basis for understanding the origin of each peak in the experimental FT-IR spectrum. For instance, key vibrational modes such as the N-H and C=O stretching frequencies are identified and compared. The methyl and phenyl substituents have been shown to decrease the N-H bond vibrational frequency, while a phenyl substituent can increase the C=O frequency. jocpr.com Non-symmetric and symmetric ring CH stretching vibrations have been computationally identified around 3100 cm⁻¹ and 3085 cm⁻¹, which aligns with experimentally recorded bands at 3100 cm⁻¹ and 3050 cm⁻¹. researchgate.net This synergy between computational and experimental spectroscopy is crucial for a complete and accurate assignment of the molecule's vibrational landscape.

Below is a table comparing some experimental and computationally predicted vibrational frequencies for this compound and its characteristic functional groups.

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) |

| Ring CH Stretch (non-symmetric) | 3100 | 3100 |

| Ring CH Stretch (symmetric) | 3050 | 3085 |

| C=O Stretch | Varies with substituent | Varies with substituent |

| N-H Stretch | Varies with substituent | Varies with substituent |

Note: Specific frequencies for C=O and N-H stretches can be influenced by tautomeric form and intermolecular interactions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry is a critical tool for determining the molecular weight and probing the structural integrity of this compound. The compound has a molecular formula of C₄H₆N₂O, corresponding to a monoisotopic mass of 98.048013 Da.

Under electron ionization (EI), the molecule first forms a molecular ion (M•+), which is energetically unstable and subsequently undergoes fragmentation. chemguide.co.uk The resulting fragmentation pattern provides a structural fingerprint of the molecule. While a detailed experimental mass spectrum analysis specific to this compound is not extensively published, the fragmentation can be predicted based on established principles for organic compounds containing similar functional groups, such as ketones, amides, and heterocyclic rings. libretexts.orguni-saarland.de

Expected fragmentation pathways would likely involve:

α-cleavage: Breakage of the C-C bond adjacent to the carbonyl group.

Loss of small neutral molecules: Elimination of molecules like carbon monoxide (CO) or hydrogen cyanide (HCN).

Ring cleavage: Fragmentation of the pyrazolinone ring itself, which can lead to a variety of smaller charged fragments.

Studies on related, more complex pyrazolone (B3327878) derivatives, such as those labeled with 1-phenyl-3-methyl-5-pyrazolone (PMP), show that the pyrazolone moiety can direct fragmentation, often producing fragments that retain the core ring structure. nih.gov

X-ray Crystallography and Solid-State Analysis

X-ray crystallography has provided definitive insights into the three-dimensional structure of this compound in the solid state, revealing key details about its crystal packing, intermolecular forces, and molecular conformation.

Crystal System and Space Group Determination

Studies have shown that this compound exhibits polymorphism, meaning it can crystallize in more than one distinct crystal structure. At least two polymorphs have been identified:

A monoclinic form belonging to the space group P2₁/a.

An orthorhombic form with the space group Fdd2. researchgate.net

The existence of different crystal forms highlights the molecule's structural flexibility and the influence of crystallization conditions on its solid-state arrangement.

The table below summarizes the crystallographic data for the two known polymorphs of this compound.

| Parameter | Monoclinic Polymorph | Orthorhombic Polymorph |

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | P2₁/a | Fdd2 |

| a (Å) | 10.520 | Data not specified |

| b (Å) | 6.499 | Data not specified |

| c (Å) | 8.052 | Data not specified |

| **β (°) ** | 114.45 | Data not specified |

| Z | 4 | Data not specified |

Z = number of molecules per unit cell.

Molecular Packing and Intermolecular Interactions (e.g., Hydrogen Bonding)

The crystal structure of this compound is significantly influenced by intermolecular hydrogen bonding. In the monoclinic polymorph, molecules are organized into layers parallel to the ab plane, held together by N-H···O hydrogen bonds. This type of interaction is a recurring feature in the crystal structures of pyrazole derivatives. nih.govmdpi.com

Conformational Analysis in the Solid State

X-ray diffraction analysis of the monoclinic form of this compound has established that the predominant tautomer in the solid state is the keto form. The analysis also revealed that the pyrazolinone ring is essentially planar.

A least-squares plane calculation based on the non-hydrogen atoms of the ring shows minimal deviation, indicating a rigid, planar conformation for the core heterocyclic structure. This planarity is a common feature among pyrazolone derivatives, although the orientation of substituent groups can vary. nih.govnih.gov The fixed conformation in the solid state is a direct consequence of the crystal packing forces and the strong intermolecular hydrogen bonding that locks the molecules into a well-defined, repeating arrangement.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations have been instrumental in understanding the fundamental properties of 3-Methyl-3-pyrazolin-5-one at the atomic level. These theoretical approaches provide a detailed picture of the molecule's electronic landscape and geometric parameters.

Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) has been widely employed to determine the most stable three-dimensional arrangement of atoms in this compound and to analyze its electronic structure. jocpr.comresearchgate.net Calculations, often using the B3LYP functional with basis sets such as 6-31G(d) or 6-311G(d,p), have been performed to optimize the molecular geometry. jocpr.comresearchgate.net These studies have shown that the pyrazolone (B3327878) ring is essentially planar. jocpr.com The methyl substituent is noted to influence the vibrational frequencies of the N-H bond. jocpr.com

Theoretical calculations for pyrazolone and its derivatives, including 3-methyl-pyrazol-5-one, have determined various geometric and electronic parameters. jocpr.com For instance, a study on pyrazolone derivatives provided optimized bond lengths and angles, showcasing the power of DFT in elucidating molecular structures. researchgate.net

Table 1: Selected Calculated Geometrical Parameters of a Pyrazolone Derivative

| Parameter | Bond Length (Å) / Angle (°) |

|---|---|

| Mo=O(48) | 1.732 |

| Mo-O(14) | 1.954 |

| Mo-O(45) | 2.114 |

| O(14)-Mo(46)-O(53) | 100.725 |

| Mo(46)-O(45)-O(14) | 63.143 |

Note: Data from a study on a cis-dioxidomolybdenum(VI) complex with a 4-benzoyl-3-methyl-1-phenyl-2-pyrazolin-5-one (B211476) ligand, illustrating the type of data obtained from DFT calculations. researchgate.net

HOMO-LUMO Energy Gap Analysis and Reactivity Prediction

The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's chemical reactivity and kinetic stability. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap (ΔE), provides insights into the molecule's reactivity; a smaller gap generally implies higher reactivity. medcraveonline.com

For 3-Methyl-5-Pyrazolone (MP), a DFT study at the B3LYP/6-311G(d,p) level of theory calculated a HOMO-LUMO energy gap of 5.80 eV. researchgate.net This value is indicative of the molecule's electronic stability. researchgate.net In derivatives of pyrazolone, the introduction of substituents can alter this energy gap. For example, the presence of a phenyl group has been shown to decrease the energy gap, suggesting an increase in chemical activity. jocpr.com

Table 2: Calculated Electronic Properties of 3-Methyl-5-Pyrazolone

| Parameter | Value |

|---|---|

| HOMO-LUMO Energy Gap (ΔE) | 5.80 eV |

| Total Dipole Moment | 2.83 Debye |

Source: Data from a computational study on 3-Methyl-5-Pyrazolone (MP) using DFT/B3LYP/6-311G(d,p). researchgate.net

Tautomerism Investigations through Computational Methods

Pyrazolones, including this compound, can exist in different tautomeric forms, primarily the CH, NH, and OH forms, due to proton migration. ijpcbs.com Computational methods have been essential in investigating the relative stabilities of these tautomers. researchgate.netresearchgate.net

Studies have shown that the relative stability of the tautomers is highly dependent on the surrounding medium. ijpcbs.com In the gas phase and nonpolar solvents, the CH form is often found to be the most stable. ijpcbs.com However, in polar solvents, the NH and OH forms can become more stabilized. ijpcbs.com DFT calculations have been employed to determine the relative energies of these tautomers, indicating that the CH form is generally the most stable in both the gas phase and in solution for related pyrazolone derivatives. ijpcbs.com The energy difference between the tautomers can be influenced by the choice of computational method and basis set. ijpcbs.com

Reaction Mechanism Studies (e.g., Proton Transfer)

Computational studies have also shed light on the potential reaction mechanisms involving pyrazolones, with a particular focus on proton transfer reactions. ijpcbs.com These reactions are fundamental to the tautomeric interconversion.

Theoretical investigations into the intramolecular proton transfer in pyrazolone derivatives have revealed the energy barriers associated with the conversion between different tautomeric forms. ijpcbs.com Furthermore, computational models have demonstrated the significant role of solvent molecules, such as water, in facilitating these proton transfers. mdpi.com Water molecules can act as a shuttle, forming hydrogen-bonded complexes that lower the activation energy for the proton transfer process. For pyrazole (B372694) derivatives, it has been shown that proton transfer assisted by a water molecule has a lower activation energy than the direct, unassisted transfer. researchgate.net

Reactivity and Derivatization Strategies

Reactions at the Active Methylene (B1212753) Group (C-4 position)

The presence of a methylene group flanked by two carbonyl groups (in its keto tautomeric form) or a carbonyl and an enolic hydroxyl group (in its enol tautomeric form) imparts significant acidity to the C-4 protons, making this position a nucleophilic center for a variety of chemical transformations.

The active methylene group at the C-4 position of 3-methyl-3-pyrazolin-5-one readily undergoes Knoevenagel condensation with a wide range of aromatic aldehydes. This reaction typically proceeds in the presence of a basic catalyst and results in the formation of 4-benzylidene derivatives. researchgate.netnaturalspublishing.com These derivatives are important intermediates for the synthesis of various heterocyclic compounds. jmchemsci.com

The reaction involves the deprotonation of the C-4 methylene group to form a carbanion, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration yields the corresponding 4-arylmethylene-3-methyl-3-pyrazolin-5-one. A variety of aromatic aldehydes, including those with electron-donating and electron-withdrawing substituents, have been successfully employed in this condensation. researchgate.netresearchgate.net For instance, the condensation of 3-methyl-1-phenyl-2-pyrazolin-5-one with aromatic aldehydes in ethanol (B145695), with or without a catalyst under ultrasound irradiation, has been shown to produce 1,4-dihydropyrano[2,3-c]pyrazole derivatives in good yields. researchgate.net

Table 1: Examples of Aldehydes Used in Condensation Reactions with this compound

| Aldehyde | Resulting Derivative | Reference |

| Benzaldehyde | 4-Benzylidene-3-methyl-3-pyrazolin-5-one | researchgate.netnaturalspublishing.com |

| Salicylaldehyde | 4-(2-Hydroxybenzylidene)-3-methyl-3-pyrazolin-5-one | researchgate.net |

| Vanillin | 4-(4-Hydroxy-3-methoxybenzylidene)-3-methyl-3-pyrazolin-5-one | researchgate.net |

| 4-Dimethylaminobenzaldehyde | 4-(4-(Dimethylamino)benzylidene)-3-methyl-3-pyrazolin-5-one | researchgate.net |

| Cinnamaldehyde | 4-Cinnamylidene-3-methyl-3-pyrazolin-5-one | researchgate.net |

| o-Nitrobenzaldehyde | 5-Methyl-4-(2-nitrobenzylidene)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one | naturalspublishing.com |

This compound can act as a Michael donor, participating in 1,4-conjugate addition reactions with various Michael acceptors. organic-chemistry.org This reactivity allows for the introduction of a variety of functional groups at the C-4 position. The reaction is a powerful tool for carbon-carbon bond formation and the synthesis of more complex molecules. nih.gov

For example, the Michael addition of this compound to α,β-unsaturated ketones, such as benzylideneacetone, can be catalyzed by organocatalysts like primary amines to yield the corresponding Michael adducts. nih.gov Similarly, the addition to β-nitrostyrenes has been achieved using chiral squaramide catalysts. buchler-gmbh.com These reactions often proceed with high yields and can be controlled to achieve high enantioselectivity. nih.govrsc.org The resulting products are valuable precursors for the synthesis of optically active pyrazole (B372694) derivatives. nih.gov

Table 2: Examples of Michael Acceptors in Reactions with this compound

| Michael Acceptor | Catalyst/Conditions | Resulting Adduct Type | Reference |

| α,β-Unsaturated Ketones | Primary amine catalysts | 4-(3-Oxo-1-phenylbutyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one | nih.gov |

| β-Nitrostyrenes | Chiral squaramide | (R)-3-methyl-4-(2-nitro-1-phenylethyl)-1-phenyl-1H-pyrazol-5-ol | buchler-gmbh.com |

| Isoxazole-styrene | Bifunctional chiral thiourea | 4-(1-(3-methyl-4-nitroisoxazol-5-yl)ethyl)-3-methyl-1H-pyrazol-5(4H)-one | researchgate.net |

| 2-Enoylpyridines | Cinchona derived squaramides | Optically active heterocyclic derivatives | rsc.org |

The active methylene group of this compound is also susceptible to acylation and alkylation. These reactions provide a direct route to introduce acyl and alkyl substituents at the C-4 position, further expanding the synthetic utility of this scaffold.

Acylation: C-acylation of 3-methyl-1-phenyl-pyrazol-5-one can be selectively achieved using acyl chlorides in the presence of a base like calcium hydroxide (B78521) in dioxane. researchgate.netrsc.orgscispace.com This method has been used to synthesize a variety of 4-acyl-pyrazolone derivatives, which are valuable as chelating agents for metal ion extraction. scispace.com The regioselectivity between C-acylation and O-acylation can be a challenge, but conditions have been developed to favor the formation of the C-acylated product. researchgate.net

Alkylation: The alkylation of pyrazolones can lead to a mixture of C- and O-alkylated products, depending on the reaction conditions and the alkylating agent used. ic.ac.uk For instance, the use of diazomethane (B1218177) often results in O-methylation, while conventional alkylating agents like dimethyl sulfate (B86663) or alkyl halides can produce mixtures of O- and N-alkyl derivatives. ic.ac.uk The Mitsunobu reaction, using triphenylphosphine (B44618) and diethyl azodicarboxylate (DEAD), has been investigated as a method for the selective O-alkylation of 4-acyl derivatives of 3-methyl-1-phenyl-2-pyrazolin-5-one. ic.ac.uk

Functionalization at Nitrogen (N-1, N-2)

The pyrazole ring of this compound contains two nitrogen atoms, both of which can potentially be functionalized. The N-1 and N-2 positions are nucleophilic and can undergo reactions such as alkylation and arylation. mdpi.com The specific site of functionalization is often dependent on the tautomeric form of the pyrazolone (B3327878) and the reaction conditions.

The presence of a substituent at the N-1 position, as in 1-phenyl-3-methyl-3-pyrazolin-5-one, directs further reactions to other sites of the molecule. However, in unsubstituted this compound, functionalization at the nitrogen atoms is a key strategy for modifying the properties of the resulting compounds. For instance, N-functionalization is a common strategy in the development of energetic materials based on azole frameworks. mdpi.com The reaction of 4-benzylidene derivatives of 3-methyl-5-pyrazolone with hydrazine (B178648) or phenylhydrazine (B124118) leads to the formation of fused pyrazole ring systems, which involves the participation of the pyrazolone nitrogen atoms. researchgate.netjmchemsci.com

Formation of Spirocyclic and Fused Heterocyclic Systems

The reactivity of this compound and its derivatives allows for their use as precursors in the synthesis of more complex heterocyclic systems, including spirocyclic and fused ring structures. beilstein-journals.orgnih.gov

Spirocyclic Systems: Spiro compounds can be synthesized from pyrazolidinedione derivatives through various reaction pathways. tandfonline.com For example, the reaction of dibromo derivatives of pyrazolidinediones with carbon disulfide and active methylene compounds can lead to the formation of spiro dithietanes. tandfonline.com

Fused Heterocyclic Systems: The condensation of 4-benzylidene derivatives of 3-methyl-5-pyrazolone with reagents like hydrazine and phenylhydrazine is a common method for constructing fused pyrazole ring systems. researchgate.netjmchemsci.com This approach has been utilized to synthesize novel fused pyrazole derivatives. jmchemsci.com Another strategy involves the reaction of 3-arylidenechromanones with hydrazine, which leads to the formation of tricyclic fused pyrazolines. semanticscholar.org Furthermore, the one-pot, three-component reaction of 3-methyl-1-phenyl-pyrazol-5(4H)-one with aromatic aldehydes and cyanomethylene reagents can yield pyran-fused pyrazole derivatives. ekb.eg

Coordination Chemistry and Ligand Design

Derivatives of this compound have been extensively used as ligands in coordination chemistry due to the presence of multiple donor atoms (nitrogen and oxygen) that can coordinate with metal ions. acs.orgmdpi.com The ability of these compounds to form stable metal complexes has led to their application in various fields, including catalysis and materials science. nih.govdigitellinc.com

The design of ligands based on the pyrazolone scaffold allows for the tuning of the electronic and steric properties of the resulting metal complexes. For example, 4-acyl derivatives of 1-phenyl-3-methyl-5-pyrazolone are well-known chelating agents that form stable complexes with a variety of metal ions. rsc.org The coordination modes of these ligands can vary, with some acting as bidentate ligands through the carbonyl oxygen and a nitrogen atom of the pyrazole ring. iiste.org The synthesis of coordination complexes with transition metals such as Cr(III), Mn(II), Co(II), Ni(II), Cu(II), and Zn(II) has been reported, with the ligand often behaving as a neutral bidentate donor. iiste.org

Pyrazolone-Based Ligands for Metal Complexation

Derivatives of this compound are highly effective ligands for metal complexation due to the presence of electron-rich donor centers. nih.gov A primary derivatization strategy involves the electrophilic substitution at the C4 position, often through C-acylation, to produce 4-acyl-5-pyrazolones. nih.govrsc.org These compounds are an important class of β-diketones that function as O,O-chelating ligands, readily coordinating with various metal centers. researchgate.netunicam.it The synthesis of these ligands is often achieved by reacting the parent pyrazolone with acyl chlorides in the presence of a base like calcium hydroxide, which promotes the selective C-acylation. acs.org

Another significant derivatization strategy is the condensation of 4-acyl-5-pyrazolones with hydrazines or amines to form Schiff base ligands. unicam.it This modification introduces one or more nitrogen atoms, enhancing the coordination features of the resulting molecule. unicam.it These Schiff base ligands can act as bidentate (N,O donors) or tridentate (O,N,N donors) chelating agents, offering greater flexibility in the coordination sphere of the metal complex. unicam.itmdpi.com The azomethine group (C=N) in these Schiff bases is crucial for their chemical reactivity and contributes significantly to their ability to form stable metal complexes. mdpi.com The versatility of these derivatization approaches has enabled the synthesis of ligands that can form complexes with a wide array of metals, including transition metals, main group metals, lanthanides, and actinides. acs.org

Structural and Electronic Features of Metal Complexes

The structural and electronic properties of metal complexes with this compound-derived ligands are dictated by the nature of the ligand, the metal ion, and the coordination geometry. The complexation process invariably alters the steric and electronic characteristics of the organic ligand, leading to novel or enhanced properties. unicam.it

4-acyl-5-pyrazolone ligands typically coordinate to metal ions through the two oxygen atoms of the β-diketone moiety, acting as O,O-chelating agents. unicam.it Schiff base derivatives, however, offer different coordination modes. For instance, ligands derived from the condensation of 4-acetyl-3-methyl-1-phenyl-2-pyrazolin-5-one can act as bidentate Schiff bases, coordinating to metal ions through the azomethine nitrogen and the keto oxygen. mdpi.com

The resulting geometries of these complexes are diverse. Studies have reported square planar geometries for certain Cu(II) complexes and octahedral geometries for various Mn(II), Ni(II), Co(II), and Zn(II) complexes. unicam.itmdpi.com In many octahedral complexes, two bidentate Schiff base ligands coordinate to the central metal ion. mdpi.com

The electronic features of these complexes can be investigated using techniques such as UV-Visible spectroscopy and magnetic susceptibility measurements. The electronic spectra typically show bands corresponding to π→π* and n→π* transitions within the ligand, as well as d-d transitions associated with the metal center. mdpi.com Infrared (IR) spectroscopy is also a key tool for characterizing these complexes, with notable shifts in the vibrational frequencies of the C=O and C=N groups upon coordination to the metal ion, confirming the involvement of these groups in the bonding. mdpi.com Molar conductance measurements often indicate that these complexes are non-electrolytes. mdpi.com

Medicinal Chemistry and Biological Activity Studies Excluding Dosage/administration

Structure-Activity Relationship (SAR) Studies for Biological Potency

Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for optimizing the biological potency of a lead compound. For derivatives of 3-methyl-3-pyrazolin-5-one, SAR studies have provided valuable insights into how chemical modifications influence their therapeutic effects.

Influence of Substituents on Biological Activities

The biological activities of this compound derivatives are significantly influenced by the nature and position of substituents on the pyrazolone (B3327878) ring. researchgate.net Research has shown that substitutions at the N1, C4, and other positions can enhance or diminish the compound's therapeutic properties.

For antioxidant activity, lipophilic substituents at the 1-position of the pyrazolinone ring have been found to be essential for inhibitory activity against lipid peroxidation. tandfonline.com While sterically small substituents like hydrogen and methyl groups at the N1 position result in no activity, bulkier carbocyclic moieties such as cyclohexyl, naphthyl, and benzyl (B1604629) groups tend to maintain or increase the antioxidant potential. tandfonline.com The introduction of a hydrophilic phenolic hydroxy group only slightly decreases activity, suggesting that lipophilicity is a key factor. tandfonline.com

In the context of anticancer activity, the presence of specific substituents can determine the cytotoxic efficacy. For instance, in a series of pyrazolinone chalcones, a derivative with the highest binding energies against PI3K and Akt proteins was selected for further in vitro studies, demonstrating potent cytotoxic effects against the Caco cell line. acs.org Another study on pyrano[2,3-c:6,5-c']dipyrazol-3-amines revealed that a derivative with a 4-chlorophenyl group exhibited the highest cytotoxic effect against six different cancer cell lines. ekb.eg The combination of pyrazoline-thiazolidinone-isatin moieties has been shown to be more active than the individual components, with halogen substitutions on the isatin (B1672199) scaffold further enhancing antiproliferative activity. nih.gov

The antimicrobial properties of these compounds are also heavily dependent on their substitution patterns. Studies on amino-pyrazolone derivatives indicated that benzyl sulfonyl analogues exhibited the strongest inhibitory effects. nih.gov In another series, the introduction of different aryl groups led to varying degrees of antibacterial and antifungal activity. For example, some derivatives showed significant activity against S. aureus and E. coli. biomedpharmajournal.org

Pharmacological Applications and Mechanisms of Action

Derivatives of this compound have been investigated for a multitude of pharmacological applications, owing to their diverse mechanisms of action. These compounds have shown promise as anti-inflammatory, antimicrobial, anticancer, and antioxidant agents.

Anti-inflammatory Properties

The pyrazolone ring system is a well-established scaffold for anti-inflammatory drugs. nih.gov Many non-steroidal anti-inflammatory drugs (NSAIDs) are based on this heterocyclic core. biomedpharmajournal.org The primary mechanism behind their anti-inflammatory action is the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins (B1171923) from arachidonic acid. nih.govhilarispublisher.com There are two main isoforms of this enzyme, COX-1 and COX-2, and the selective inhibition of COX-2 is a desirable trait for anti-inflammatory agents to reduce gastrointestinal side effects. nih.gov

Several novel pyrazolone derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic activities. hilarispublisher.com For example, certain 4-benzylidine-3-methylpyrazolin-5(4H)-one derivatives have demonstrated significant anti-inflammatory activity in carrageenan-induced rat paw edema models. nih.gov Molecular docking studies have further elucidated the binding modes of these compounds within the active sites of COX-1 and COX-2 enzymes. hilarispublisher.comuomustansiriyah.edu.iq

Antimicrobial (Antibacterial, Antifungal) Activities

Derivatives of this compound have been a focus of research for developing new antimicrobial agents to combat the growing issue of drug-resistant microorganisms. biomedpharmajournal.orgjmchemsci.comrjptonline.org These compounds have been synthesized and tested against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains. rjptonline.orgnih.gov

For instance, a series of substituted 4-{1-aza-2-[(aryl) amino]}-3-methyl-2-pyrazolin-5-ones were synthesized and screened for their antimicrobial activity, with many showing a moderate degree of potency. rjptonline.org Another study focused on the synthesis of N1-substituted-3-methyl-pyrazol-5-ones, which were found to have a significant effect against S. aureus and E.coli. biomedpharmajournal.org The fusion of the pyrazolone ring with other heterocyclic systems, such as thiazole (B1198619) and thiadiazole, has also yielded compounds with notable antibacterial and antifungal properties. wiley.comresearchgate.net

The table below summarizes the antimicrobial activity of selected this compound derivatives against various microorganisms.

| Derivative Type | Target Microorganism | Activity Level |

| Substituted 3-methyl-2-pyrazolin-5-ones | Staphylococcus aureus, Escherichia coli | Slight to moderate |

| Fused pyrazole (B372694) ring systems | Various bacteria | Moderate |

| N1-substituted-3-methyl-pyrazol-5-ones | S. aureus, E. coli | Significant |

| 4-{1-aza-2-[(aryl) amino]}-3-methyl-2-pyrazolin-5-ones | Gram-positive and Gram-negative bacteria, fungi | Moderate |

| Pyrazole analogues | Aspergillus niger | High |

Anticancer/Antitumor Activities

The pyrazolone scaffold has been extensively explored for the development of novel anticancer agents. mdpi.comjapsonline.com Derivatives of this compound have demonstrated cytotoxic effects against a variety of cancer cell lines, including those of the breast, colon, liver, and pancreas. ekb.egmdpi.commdpi.com

The anticancer mechanisms of these compounds are diverse. Some derivatives act as inhibitors of crucial cellular signaling pathways, such as the PI3K/Akt/ERK1/2 pathway, which is often dysregulated in cancer. acs.org Inhibition of this pathway can lead to reduced cancer cell proliferation, angiogenesis, and metastasis. acs.org Other pyrazoline derivatives have been reported to function as inhibitors of epidermal growth factor receptor tyrosine kinase (EGFR-TK), aurora kinase, and tubulin assembly. mdpi.com

For example, a series of pyrazolinone chalcones were synthesized, and one compound exhibited effective cytotoxic impact against the Caco cell line by inhibiting PI3K/Akt proteins. acs.org In another study, a hydroquinone-chalcone-pyrazoline hybrid demonstrated cytotoxic activity against MCF-7 breast adenocarcinoma and HT-29 colorectal carcinoma cells. mdpi.com Furthermore, some pyrazoline derivatives have shown potent antitumor activity in animal models, leading to a reduction in tumor volume and an increase in lifespan. ekb.eg

The following table presents the anticancer activity of some this compound derivatives against different cancer cell lines.

| Derivative | Cancer Cell Line | IC50 Value |

| Pyrazolinone Chalcone (Compound 6b) | Caco | 23.34 ± 0.14 μM |

| Hydroquinone-Chalcone-Pyrazoline Hybrid (Compound 11) | AsPC-1 (pancreatic) | 16.8 µM |

| Hydroquinone-Chalcone-Pyrazoline Hybrid (Compound 11) | U251 (glioblastoma) | 11.9 µM |

| 4,4'-(arylmethylene)bis(1H-pyrazol-5-ol) (Compound 3i) | RKO (colorectal) | 9.9 ± 1.1 μM |

| 4-(4-Chlorophenyl)-5-methyl-7-phenyl-4,7-dihydro-1H-pyrano[2,3-c:6,5-c']dipyrazol-3-amine (Compound 7c) | Six cancer cell lines | 63-1088 nM |

Antioxidant Activities and Free Radical Scavenging

Several derivatives of this compound are recognized for their potent antioxidant and free radical scavenging properties. researchgate.netmdpi.com The most notable example is Edaravone (B1671096) (3-methyl-1-phenyl-2-pyrazolin-5-one), a powerful free radical scavenger used in the treatment of acute ischemic stroke. nih.govnih.gov

The antioxidant mechanism of these compounds involves the quenching of harmful reactive oxygen species (ROS) such as hydroxyl radicals and peroxynitrite. vulcanchem.com This action helps to attenuate lipid peroxidation and protect cells from oxidative damage. tandfonline.comnih.gov The antioxidant activity is often attributed to the ability of the pyrazolone ring to undergo keto-enol tautomerism, generating an aromatic hydroxyl group that can scavenge radicals. tandfonline.com

Studies have shown that the anionic form of Edaravone is significantly more reactive in scavenging radicals than its non-ionic form. nih.gov The antioxidant potential of these compounds has been evaluated using various in vitro assays, such as the DPPH free radical scavenging activity test. jmchemsci.com In these tests, many synthesized pyrazolone derivatives have exhibited moderate to good antioxidant potential. jmchemsci.comresearchgate.net

Analgesic and Antipyretic Effects

Derivatives of this compound have been the subject of research for their potential analgesic and antipyretic properties. The pyrazolone core is a key feature in several established analgesic and antipyretic drugs, which has motivated the synthesis and evaluation of new analogues. innovareacademics.in

Studies have shown that certain derivatives of 3-methyl pyrazolone exhibit significant analgesic and antipyretic activities. For instance, a study on 4-substituted-3-methyl pyrazolone derivatives demonstrated notable effects compared to a control group. nih.gov Among the tested compounds, 4-[2-chlorobenzylidine]-3-methylpyrazolin-5(4H)-one was identified as being particularly active. nih.gov Another research effort focused on synthesizing pyrazolone analogues with substitutions at the 1-position of the pyrazolone ring to block the formation of allergenic metabolites. These novel analogues were found to have potent antipyretic and analgesic effects, comparable to antipyrine (B355649). acs.org

Further research into pyrazolone derivatives attached to a pyrimidine (B1678525) moiety also yielded compounds with promising anti-inflammatory, analgesic, and antipyretic activities. nih.gov Specifically, several compounds in the series of 4-(2-amino-6-(substituted)pyrimidin-4-yl)-3-methyl-1-(substituted)-1H-pyrazol-5(4H)-one showed activities nearly similar to standard drugs. nih.gov Additionally, the synthesis of substituted 4-{1-aza-2-[(aryl) amino)]}-3-methyl-2-pyrazolin-5-ones has been explored for their potential biological activities, including analgesic effects. rjptonline.org The foundational interest in the analgesic and antipyretic effects of pyrazolone analogues dates back to the synthesis of antipyrine in 1883. innovareacademics.in

Table 1: Analgesic and Antipyretic Activity of Selected this compound Derivatives

| Derivative Name | Observed Activity | Reference |

| 4-[4-N dimethylamino benzylidine]-3-methyl pyrazolin-5(4H)-one | Analgesic, Antipyretic | nih.gov |

| 4-[2-chlorobenzylidine]-3-methylpyrazolin-5(4H)-one | Potent Analgesic, Antipyretic | nih.gov |

| 4-[benzylidine]-3-methylpyrazolin-5(4H)-one | Analgesic, Antipyretic | nih.gov |

| 1-Substituted pyrazolone analogues | Potent Analgesic, Antipyretic | acs.org |

| 4-(2-amino-6-(substituted)pyrimidin-4-yl)-3-methyl-1-(substituted)-1H-pyrazol-5(4H)-one | Analgesic, Antipyretic | nih.gov |

Central Nervous System (CNS) Effects

The pyrazolone structural motif is recognized for its potential to exert effects on the central nervous system (CNS). nih.gov Research has explored various derivatives for their CNS-related activities. innovareacademics.in

One of the most well-documented CNS effects is neuroprotection. The derivative 3-methyl-1-phenyl-2-pyrazolin-5-one, also known as edaravone, is classified as a neuroprotective agent. pharmacompass.com It is a free radical scavenger that has been investigated for its ability to protect the brain from ischemic damage. tandfonline.comchemball.com Its lipophilic nature allows it to cross the blood-brain barrier and protect nerve cells from damage caused by cerebral ischemia. chemball.com The mechanism involves the scavenging of free radicals, which are a major contributor to neuronal damage during ischemia. tandfonline.com

Other Reported Biological Activities

Beyond analgesic, antipyretic, and CNS effects, derivatives of this compound have been investigated for a variety of other biological activities.

Anticonvulsant Activity: Pyrazolinone derivatives have been reported to possess anticonvulsant properties. rjptonline.org Some pyridazinone compounds, which share a related heterocyclic structure, have also shown anticonvulsant activities. jchemrev.comsarpublication.com Studies on certain pyridazinone derivatives indicated good anticonvulsant effects in models of both maximal electroshock (MES) and isoniazid (B1672263) (INH) induced convulsions. researchgate.net

Cardiovascular Effects: Certain derivatives have been studied for their effects on the cardiovascular system. jchemrev.comsarpublication.com The derivative edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one) has been reviewed for its potential in treating cardiovascular diseases due to its free radical scavenging properties. nih.gov Its antioxidant actions are believed to protect endothelial cells from damage by reactive oxygen species, which may be beneficial in conditions like atherosclerosis. nih.gov

Antidepressant Activity: The broad pharmacological profile of pyrazolinone derivatives includes potential antidepressant effects. rjptonline.org Related pyridazinone derivatives have also been noted for their antidepressant activities. sarpublication.com

Antifeedant and Herbicidal Activity: Pyridazinone derivatives have been reported to exhibit antifeedant and herbicidal activities, suggesting potential applications in agriculture. jchemrev.comsarpublication.comresearchgate.net

Table 2: Summary of Other Reported Biological Activities of Pyrazolone/Pyridazinone Derivatives

| Biological Activity | Derivative Class | Reference |

| Anticonvulsant | Pyrazolinone, Pyridazinone | rjptonline.orgjchemrev.comsarpublication.comresearchgate.net |

| Cardiovascular | Pyrazolinone, Pyridazinone | jchemrev.comsarpublication.comnih.gov |

| Antidepressant | Pyrazolinone, Pyridazinone | rjptonline.orgsarpublication.com |

| Antifeedant | Pyridazinone | jchemrev.comresearchgate.net |

| Herbicidal | Pyridazinone | jchemrev.comsarpublication.comresearchgate.net |

Enzyme Inhibition Studies

Derivatives of this compound have been evaluated for their ability to inhibit various enzymes, with a particular focus on protein kinases.

Protein Kinase Inhibition: Several studies have highlighted the potential of pyrazolone derivatives as protein kinase inhibitors. researchgate.netjmchemsci.com Protein kinases are crucial in many cellular processes, and their inhibition is a key target in therapeutic areas like oncology. Research has shown that some fused pyrazole derivatives demonstrate protein kinase inhibitory activity. researchgate.netjmchemsci.com For example, a study on novel 3-methyl-5-pyrazolone derivatives identified two compounds that exhibited protein kinase inhibitory activity. researchgate.netjmchemsci.com Another compound, 4-(2-Hydroxyethyl)-3-methyl-2-pyrazolin-5-one, has been studied for its potential to inhibit serine/threonine and tyrosine kinases involved in cell growth and proliferation.

A specific derivative, EK-6136 (3-methyl-4-(O-methyl-oximino)-1-phenylpyrazolin-5-one), was identified as a novel inhibitor of Cdc25B, a dual-specific phosphatase involved in cell cycle regulation. nih.gov This compound displayed a mixed inhibition pattern and showed selectivity against several other phosphatases. nih.gov

Table 3: Enzyme Inhibition by this compound Derivatives

| Derivative | Target Enzyme/Family | Inhibition Details | Reference |

| Fused pyrazole derivatives (5a, 5e) | Protein Kinases | Demonstrated inhibitory activity | researchgate.netjmchemsci.com |

| EK-6136 | Cdc25B | IC50 of 6.4+/-1.5 microM; mixed inhibition pattern | nih.gov |

| 4-(2-Hydroxyethyl)-3-methyl-2-pyrazolin-5-one | Serine/threonine and tyrosine kinases | Potential inhibitor |

Mechanism of Action at Cellular and Molecular Levels

The biological effects of this compound and its derivatives are underpinned by their mechanisms of action at the cellular and molecular levels.

A primary mechanism for many of its derivatives, particularly the neuroprotective agent edaravone, is free radical scavenging. tandfonline.com This compound effectively inhibits lipid peroxidation by scavenging reactive oxygen species, such as the highly reactive hydroxyl radical. tandfonline.com By doing so, it prevents the oxidative damage to cellular components like the polyunsaturated fatty acids in membranes, which is a key factor in ischemia-induced neuronal damage. tandfonline.com The antioxidant actions of edaravone also include the enhancement of prostacyclin production and the quenching of active oxygen, leading to the protection of cells like endothelial cells. nih.gov The primary mechanism of action for 3-Methyl-2-pyrazolin-5-one (B87142) involves its ability to scavenge free radicals, thereby preventing oxidative damage to cells.

At a molecular level, derivatives of 3-methyl-1-phenyl-1H-pyrazol-5-ol have been shown to interact with various cellular pathways. For instance, some derivatives can activate autophagy proteins as a survival mechanism and induce p53-mediated apoptosis in cancer cells. The mechanism of action for 4-(2-Hydroxyethyl)-3-methyl-2-pyrazolin-5-one is thought to involve its interaction with the active sites of enzymes, where its hydroxyethyl (B10761427) group can form hydrogen bonds, enhancing its binding affinity and blocking the enzyme's catalytic activity.

Applications Beyond Medicinal Chemistry Excluding Dosage/administration

Applications in Materials Science

Derivatives of 3-methyl-3-pyrazolin-5-one are gaining attention in the field of materials science. Substituted benzothiazoles derived from this compound have been noted for their application as photostabilizers. uobabylon.edu.iq The core pyrazolone (B3327878) structure is also integral to the synthesis of novel materials such as spiro-fused pyrazolin-5-one N-oxides, which are created from cyclopropyl (B3062369) oximes. acs.org Furthermore, research has explored the creation of complex heterocyclic structures like bis guidechem.combch.rounifr.chdithiazolo-s-indacenes and thienocyclopenta guidechem.combch.rounifr.chdithiazoles from cyclopentanone (B42830) oximes, indicating a rich source of new materials. acs.org The development of pyrazolone-based Schiff bases and their metal complexes is also a subject of interest for creating new bioactive materials with novel properties. mdpi.combohrium.com

Use as Intermediates in Organic Synthesis

This compound is a well-established and versatile intermediate in organic synthesis, particularly for creating a wide range of heterocyclic compounds. guidechem.comchemdad.comresearchgate.netsigmaaldrich.comsigmaaldrich.com Its reactivity allows for various chemical modifications, making it a valuable precursor for more complex molecules.

One of the most efficient synthesis routes for this compound itself is the condensation reaction between ethyl acetoacetate (B1235776) and methyl hydrazine (B178648). vulcanchem.com This reaction can be performed under solvent-free conditions, offering a high yield and minimizing environmental impact. vulcanchem.com

The compound serves as a key starting material for numerous derivatives through reactions like electrophilic substitution at the N1 and C4 positions. vulcanchem.com For instance, it is used in the synthesis of:

Substituted 4H-pyrans : It reacts to form substituted 4-alkyl(cycloalkyl)-2-amino-3-cyano-4H-pyrans. sigmaaldrich.comsigmaaldrich.com

Spirocyclic compounds : It is a reactant in the preparation of spirocyclic [indole-3,4′-pyrano[2,3-c]pyrazole] and spirocyclopropane derivatives. acs.orgfishersci.no

Enamines : Acylation of 1-(n-Hexyl)-3-methyl-2-pyrazolin-5-one followed by condensation with primary amines yields various enamines. scielo.br

Pyrazolone-based azo dyes : It is a precursor for azo acid dyes through nitrosation, reduction, diazotization, and coupling reactions. researchgate.net

Edaravone (B1671096) : The neuroprotective agent Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one) is synthesized via condensation with phenylhydrazine (B124118). vulcanchem.com

The table below summarizes some of the key synthetic applications of this compound as an intermediate.

| Resulting Compound Class | Reactants/Reaction Type | Reference |

| Substituted 4H-pyrans | Reaction with isatins and malononitrile (B47326) | sigmaaldrich.comsigmaaldrich.com |

| Spirocyclic pyrazoles | Reaction with isatins and malononitrile in the presence of sodium bromide | fishersci.no |

| Enamines | Acylation and condensation with primary amines | scielo.br |

| Azo acid dyes | Nitrosation, reduction, diazotization, and coupling | researchgate.net |

| Edaravone | Phenylhydrazine condensation | vulcanchem.com |

| Pyrazolinylantipyrine | Condensation of cinnamoylidene derivatives with hydrazine hydrate (B1144303) | researchgate.net |

| Furan-2-ones | Reaction of 4-(chloroacetyl)antipyrine with aldehydes | researchgate.net |

Applications in Dye Chemistry and Pigments

Pyrazolone derivatives are fundamental components in the manufacturing of various dyes and pigments, particularly azo dyes. evitachem.comsarex.com The pyrazolone ring acts as a coupling component, which, after reacting with a diazonium salt, forms the characteristic azo group (-N=N-) that imparts vibrant color to the molecule. evitachem.com

The synthesis of these dyes typically involves the diazotization of an aromatic amine, which is then coupled with the this compound or its derivatives. evitachem.comarabjchem.org This process has been used to create a large number of azo dyes. bch.ro For example, 1H-4-(4-Ethoxycarbonyl-3-methyl-pyrazol-5-yl)-azo-pyrazol-5-ones are a class of novel azo dyes synthesized by coupling 1H-4-ethoxycarbonyl-3-methyl-pyrazol-5-yl-diazonium chloride with various pyrazol-5-ones. bch.ro

A notable derivative, 1-Phenyl-3-Methyl-5-Pyrazolone (PMP), is used extensively in the synthesis of specific dyes and pigments and serves as a color developer in both permanent and semi-permanent hair dye formulations. jayvirdyechem.com

Furthermore, pyrazolone-based azo acid dyes have been synthesized and applied to substrates like leather, where they have shown good fastness properties. researchgate.net Metal complexes of these dyes, involving transition metals like chromium, iron, and copper, have also been developed to create multichromic colorants. researchgate.net

| Dye Type/Derivative | Synthetic Precursors/Method | Application | References |

| Azo Dyes | Diazotization of aromatic amines and coupling with pyrazolone derivatives | General dyestuffs, inks, toners | bch.rounifr.chevitachem.com |

| 1-Phenyl-3-Methyl-5-Pyrazolone (PMP) | - | Color developer in hair dyes | jayvirdyechem.com |

| Azo Acid Dyes | Coupling of diazotized 1-(p-sulphophenyl)-3-methyl-4-amino-5-pyrazolone with pyrazolone derivatives | Leather dyeing | researchgate.net |

| Metal-Complex Dyes | Complexation of azo acid dyes with Cr(III), Fe(II), Cu(II) | Leather dyeing | researchgate.net |

Analytical Chemistry Applications

The ability of this compound and its derivatives to form stable, colored complexes with metal ions makes them valuable reagents in analytical chemistry. chemimpex.com This chelating property is central to their use in the quantitative and qualitative analysis of various substances. uobabylon.edu.iqcymitquimica.com

A sulfonated derivative, 3-Methyl-1-(4-sulfophenyl)-2-pyrazolin-5-one, is employed as a colorimetric reagent for the detection and determination of metal ions in complex samples. chemimpex.com Its reaction with metal ions produces colored complexes that can be measured using spectrophotometry. chemimpex.com

Derivatives are also utilized in chromatography. For instance, 3-Methyl-1-phenyl-2-pyrazoline-5-one is used for the precolumn derivatization of monosaccharides before their analysis by high-performance liquid chromatography (HPLC). sarex.com This process improves the sensitivity of detection for reducing sugars. sarex.com This same derivative can be used as a reagent for detecting reducing carbohydrates by mass spectrometry techniques like ESI/MALDI-MS. sarex.com

The formation of metal complexes with various pyrazolone derivatives has been extensively studied. mdpi.combohrium.com Schiff bases derived from pyrazolones form octahedral complexes with metal ions such as Mn(II), Ni(II), Co(II), and Cu(II), coordinating through azomethine nitrogen and keto oxygen atoms. mdpi.combohrium.com These complexes are often characterized by their distinct colors and spectroscopic properties, which underpins their analytical utility. uobabylon.edu.iqmdpi.combohrium.comiaea.orgresearchgate.net

Future Research Directions and Challenges

Development of Novel Synthetic Methodologies with Improved Sustainability

The development of environmentally benign and efficient synthetic routes for 3-methyl-3-pyrazolin-5-one and its analogs is a paramount goal in contemporary medicinal chemistry. Traditional synthesis methods often rely on hazardous solvents and require lengthy reaction times. tandfonline.com In contrast, "green chemistry" approaches are being increasingly investigated to address these limitations. tandfonline.comiftmuniversity.ac.in

Recent research has demonstrated the successful application of green synthesis techniques, such as microwave irradiation and grinding-based methods, for the production of pyrazoline derivatives. tandfonline.comiftmuniversity.ac.in These methods offer significant advantages, including reduced reaction times, higher yields, and cleaner reaction profiles. biomedpharmajournal.org For instance, microwave-assisted synthesis has been shown to accelerate the formation of substituted 3-methyl-pyrazol-5-ones. biomedpharmajournal.orgwiley.com Similarly, solvent-free grinding techniques provide an eco-friendly and economically attractive alternative to classical condensation reactions. tandfonline.com

A notable green synthetic approach involves the reaction of ethyl acetoacetate (B1235776) with hydrazines in aqueous media, catalyzed by imidazole, to produce pyrazolone (B3327878) derivatives. nih.govacs.org This method aligns with the principles of green chemistry by utilizing water as a solvent and a catalytic system. nih.govacs.org

Future research in this area will likely focus on:

The use of novel, recyclable catalysts to improve reaction efficiency and sustainability.